molecular formula C20H21Cl2N5O2 B2604433 8-butyl-3-(3,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 922834-75-1

8-butyl-3-(3,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2604433
M. Wt: 434.32
InChI Key: FBTJLZPIRSGCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with multiple functional groups. It contains an imidazo[2,1-f]purine-2,4(3H,8H)-dione core, which is a type of heterocyclic compound . The molecule also contains a 3,4-dichlorobenzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The imidazo[2,1-f]purine-2,4(3H,8H)-dione core would likely contribute to the rigidity of the molecule, while the 3,4-dichlorobenzyl group could potentially influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dichlorobenzyl group could potentially influence its solubility and stability .

Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

  • Imidazo[2,1-f]purine-2,4-dione derivatives have shown affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Compounds with a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system were particularly notable, suggesting potential antidepressant and anxiolytic activities (Zagórska et al., 2015).
  • Another study focused on the synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives. The findings indicated their potential as anxiolytics and antidepressants, with specific compounds showing significant activity in preclinical models (Zagórska et al., 2009).

Structure-Activity Relationships

  • Research into the structure-activity relationships of imidazo- and pyrimidino[2,1-f]purines revealed insights into their receptor and enzyme activity. Specific compounds were identified as promising for further modification and mechanistic study (Zagórska et al., 2016).
  • Another study in this area examined 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones and their binding disposition with A(3) adenosine receptors. The research aimed to improve potency and hydrophilicity of these compounds, contributing to the understanding of adenosine receptor antagonism (Baraldi et al., 2008).

properties

IUPAC Name

6-butyl-2-[(3,4-dichlorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N5O2/c1-4-5-8-25-12(2)10-26-16-17(23-19(25)26)24(3)20(29)27(18(16)28)11-13-6-7-14(21)15(22)9-13/h6-7,9-10H,4-5,8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTJLZPIRSGCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC(=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-butyl-3-(3,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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